1-Azidoselanyl-2,3,4,5,6-pentafluorobenzene
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Overview
Description
1-Azidoselanyl-2,3,4,5,6-pentafluorobenzene is an organic compound with the molecular formula C6F5SeN3. This compound is characterized by the presence of an azido group (-N3) and a selanyl group (-Se) attached to a pentafluorobenzene ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
The synthesis of 1-Azidoselanyl-2,3,4,5,6-pentafluorobenzene typically involves the reaction of pentafluorobenzene with selenium and azide sources under controlled conditions. One common method includes the reaction of pentafluorobenzene with selenium tetrachloride (SeCl4) to form a selanyl intermediate, which is then treated with sodium azide (NaN3) to introduce the azido group . The reaction conditions often require an inert atmosphere and specific temperature controls to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
1-Azidoselanyl-2,3,4,5,6-pentafluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Oxidation and Reduction: The selanyl group can be oxidized to form selenoxides or reduced to selenides, depending on the reagents and conditions used.
Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles
Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4), oxidizing agents like hydrogen peroxide (H2O2), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
1-Azidoselanyl-2,3,4,5,6-pentafluorobenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s ability to form stable triazole linkages via cycloaddition reactions makes it useful in bioconjugation and labeling studies.
Medicine: Research into its potential as a pharmacophore for drug development is ongoing, particularly in the design of novel therapeutic agents.
Industry: Its unique chemical properties are exploited in the production of high-performance polymers and coatings
Mechanism of Action
The mechanism of action of 1-Azidoselanyl-2,3,4,5,6-pentafluorobenzene involves its ability to undergo various chemical transformations due to the presence of reactive azido and selanyl groups. The azido group can participate in cycloaddition reactions, forming stable triazole rings, while the selanyl group can be involved in redox reactions. These transformations are facilitated by the electron-withdrawing nature of the pentafluorobenzene ring, which stabilizes the intermediates and transition states during reactions .
Comparison with Similar Compounds
1-Azidoselanyl-2,3,4,5,6-pentafluorobenzene can be compared with other similar compounds such as:
1-Azido-2,3,4,5,6-pentafluorobenzene: Lacks the selanyl group, making it less versatile in redox reactions but still useful in cycloaddition reactions.
2,3,4,5,6-Pentafluorobenzyl bromide: Contains a bromine atom instead of an azido or selanyl group, leading to different reactivity and applications.
2,3,4,5,6-Pentafluorothiophenol: Contains a thiol group, which imparts different chemical properties and reactivity compared to the azido and selanyl groups.
Properties
CAS No. |
385808-66-2 |
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Molecular Formula |
C6F5N3Se |
Molecular Weight |
288.05 g/mol |
IUPAC Name |
1-azidoselanyl-2,3,4,5,6-pentafluorobenzene |
InChI |
InChI=1S/C6F5N3Se/c7-1-2(8)4(10)6(15-14-13-12)5(11)3(1)9 |
InChI Key |
HIQPQQRLLYRXCK-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)[Se]N=[N+]=[N-])F)F)F |
Origin of Product |
United States |
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